REACTION_CXSMILES
|
C(OCC)(OCC)O[CH2:3][CH3:4].[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1.[C:20](#[N:24])[CH2:21][C:22]#[N:23]>C(O)C>[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:16]([NH:17][C:3](=[C:21]([C:20]#[N:24])[C:22]#[N:23])[CH3:4])=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
It is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
Recrystallization from equal parts of ethanol and acetone
|
Type
|
CUSTOM
|
Details
|
gives 28.5 g
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)NC(C)=C(C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |